molecular formula C7H5Cl3 B1345099 1,3,5-Trichloro-2-methylbenzene CAS No. 23749-65-7

1,3,5-Trichloro-2-methylbenzene

Cat. No.: B1345099
CAS No.: 23749-65-7
M. Wt: 195.5 g/mol
InChI Key: RCTKUIOMKBEGTG-UHFFFAOYSA-N
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Description

1,3,5-Trichloro-2-methylbenzene, also known as 2,4,6-Trichlorotoluene, is a chlorinated aromatic hydrocarbon. It is a derivative of toluene where three hydrogen atoms on the benzene ring are replaced by chlorine atoms. This compound is a colorless solid with a molecular formula of C7H5Cl3 and a molecular weight of 195.47 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Trichloro-2-methylbenzene can be synthesized through various methods. One common method involves the chlorination of 2-methylbenzene (toluene) in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction typically occurs under controlled conditions to ensure selective chlorination at the 1,3,5-positions .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trichloro-2-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) at elevated temperatures.

    Reduction: Metal catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Nitration: 1,3,5-Trichloro-2-methyl-4-nitrobenzene

    Reduction: 1,3,5-Trichloro-2-methylcyclohexane

    Oxidation: Corresponding carboxylic acids or other oxidized derivatives

Mechanism of Action

The mechanism of action of 1,3,5-Trichloro-2-methylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The chlorine atoms on the benzene ring make it more susceptible to nucleophilic attack, facilitating various chemical transformations. The compound can also undergo oxidative and reductive reactions, leading to the formation of different products .

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Trichlorobenzene: Another isomer of trichlorobenzene with chlorine atoms at the 1,2, and 3 positions.

    1,2,4-Trichlorobenzene: An isomer with chlorine atoms at the 1,2, and 4 positions.

    1,3,5-Trichlorobenzene: The parent compound without the methyl group.

Uniqueness

1,3,5-Trichloro-2-methylbenzene is unique due to the presence of a methyl group in addition to the three chlorine atoms. This structural difference influences its reactivity and the types of reactions it can undergo compared to its isomers. The methyl group can act as an electron-donating group, affecting the compound’s chemical behavior and making it distinct from other trichlorobenzenes .

Properties

IUPAC Name

1,3,5-trichloro-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl3/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCTKUIOMKBEGTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00946535
Record name 1,3,5-Trichloro-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00946535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23749-65-7
Record name 1,3,5-Trichloro-2-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23749-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,3,5-trichloro-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023749657
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5-Trichloro-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00946535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 1,3,5-trichloro-2-methyl
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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